molecular formula C22H33FN2O3S B15281917 tert-Butyl (S)-1-(((R)-tert-butylsulfinyl)amino)-5-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate

tert-Butyl (S)-1-(((R)-tert-butylsulfinyl)amino)-5-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate

Cat. No.: B15281917
M. Wt: 424.6 g/mol
InChI Key: MBSXVPJYXSIKNB-QHSQBYJISA-N
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Description

tert-Butyl (S)-1-((®-tert-butylsulfinyl)amino)-5-fluoro-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a unique spirocyclic structure, which is often associated with enhanced biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of tert-butyl esters and sulfinylamines under controlled conditions to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-1-((®-tert-butylsulfinyl)amino)-5-fluoro-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like glycerol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (S)-1-((®-tert-butylsulfinyl)amino)-5-fluoro-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. Its spirocyclic structure may enhance its ability to interact with biological targets, making it a candidate for drug development .

Industry

In industry, tert-Butyl (S)-1-((®-tert-butylsulfinyl)amino)-5-fluoro-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-1-((®-tert-butylsulfinyl)amino)-5-fluoro-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules and tert-butyl derivatives. Examples include:

Uniqueness

What sets tert-Butyl (S)-1-((®-tert-butylsulfinyl)amino)-5-fluoro-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate apart is its specific combination of functional groups and stereochemistry.

Properties

Molecular Formula

C22H33FN2O3S

Molecular Weight

424.6 g/mol

IUPAC Name

tert-butyl (1S)-1-(tert-butylsulfinylamino)-5-fluorospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C22H33FN2O3S/c1-20(2,3)28-19(26)25-11-9-22(10-12-25)14-15-13-16(23)7-8-17(15)18(22)24-29(27)21(4,5)6/h7-8,13,18,24H,9-12,14H2,1-6H3/t18-,29?/m1/s1

InChI Key

MBSXVPJYXSIKNB-QHSQBYJISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C([C@H]2NS(=O)C(C)(C)C)C=CC(=C3)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2NS(=O)C(C)(C)C)C=CC(=C3)F

Origin of Product

United States

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